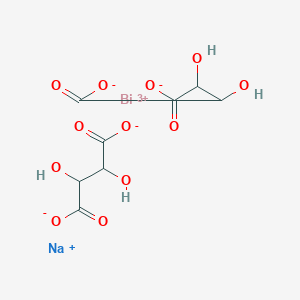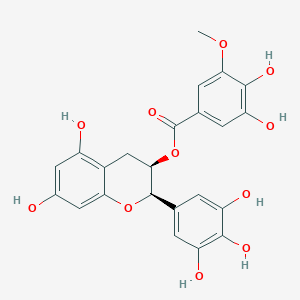![molecular formula C10H12N4O2 B196192 4-[4-(ジメチルアミノ)フェニル]-1,2,4-トリアゾリジン-3,5-ジオン CAS No. 883455-55-8](/img/structure/B196192.png)
4-[4-(ジメチルアミノ)フェニル]-1,2,4-トリアゾリジン-3,5-ジオン
概要
説明
4-(Dimethylamino)phenyl isocyanate, a compound with a similar structure, is an organic building block containing an isocyanate group . It’s used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, fusion, or Heck reaction . The exact method would depend on the specific compound and the desired product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools . For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule . For instance, azo compounds, which contain a similar dimethylamino group, are known to undergo fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental and computational methods . For instance, the density, molecular weight, and boiling point of a compound can be determined .科学的研究の応用
合成における触媒
この化合物は、イソキサゾロン型ヘテロ環の合成における触媒として用いられてきた . 本研究で使用された触媒は、市販の支持酸化物に2重量%のAgを担持させることによって調製された . アルデヒドを出発物質として用いた4-(4-(ジメチルアミノ)ベンジリデン)-3-メチルイソキサゾール-5(4H)-オンの合成における触媒の適用結果から、すべての触媒は60%までの興味深い収率を示すことが明らかになった .
非線形光学用途
非線形光学用途のために、拡張されたπ共役を持つ新しい発色団が合成された . 材料の成長に適した溶媒系を特定するために、核生成と溶解度の研究が行われた . この化合物の第二高調波発生効率は粉末試験によって測定され、密度汎関数理論計算は、分子レベルでの化合物の非線形光学特性を比較するために実施された .
FRETベースの核酸プローブ
DABCYLは、この化合物の誘導体であり、FRETベースの核酸プローブを開発するための最も人気のあるアクセプターの1つである . DABCYL染料は、FRETベースの蛍光プローブでEDANSとしばしばペアになる .
プロテアーゼ基質
核酸プローブに加えて、DABCYLはプロテアーゼ基質の開発にも使用される . この用途は、多くの生物学的プロセスで重要な役割を果たすプロテアーゼ酵素の研究に特に役立つ。
薬理学的用途
この化合物を触媒として合成することができるイソキサゾロンは、最近、抗菌剤、抗けいれん剤、抗真菌剤、抗糖尿病剤、抗がん剤、および農薬における殺菌剤や殺虫剤としても使用されているため、薬理分野での用途に多くの注目を集めている<a aria-label="1:
作用機序
Target of Action
The primary target of 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione (4-DAP) is Thallium (III) . It has been used as a reagent for the determination of ultra-trace amounts of Thallium (III) . Thallium (III) is a chemical element with symbol Tl and atomic number 81.
Mode of Action
4-DAP interacts with Thallium (III) in a way that allows for its detection It is known that 4-dap has been used in organic synthesis to generate heterocyclic compounds, such as 1,2,4-triazoles, pyrazoles, and imidazoles .
Biochemical Pathways
It is known that researchers study its effects on the activity of enzymes and the binding of proteins .
Result of Action
Studies have reported 4-dap to have anti-inflammatory and antioxidant effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-13(2)7-3-5-8(6-4-7)14-9(15)11-12-10(14)16/h3-6H,1-2H3,(H,11,15)(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIRDFLZTSMUQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635062 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883455-55-8 | |
| Record name | 4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















